Chloramphenicol alpha-succinate sodium salt

Pharmaceutical Formulation Prodrug Design Parenteral Administration

This water-soluble ester prodrug is engineered for intravenous and research injection applications, overcoming the poor solubility of the chloramphenicol base. It is the definitive choice for studying prodrug hydrolysis, incomplete bioavailability (approx. 30% excreted unchanged in urine), and age-dependent pharmacokinetics in developmental pharmacology. Ideal as a standard in antimicrobial susceptibility testing and resistance mechanism studies against Gram-positive and Gram-negative bacteria.

Molecular Formula C15H16Cl2N2NaO8
Molecular Weight 446.2 g/mol
CAS No. 982-57-0
Cat. No. B051873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloramphenicol alpha-succinate sodium salt
CAS982-57-0
Synonyms1-[(2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Sodium Salt;  Mono[(2R,3R)-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Monosodium Salt;  Betamicetin;  Chloramphen
Molecular FormulaC15H16Cl2N2NaO8
Molecular Weight446.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na]
InChIInChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/t10-,13-;/m1./s1
InChIKeyOQAWGHRXAVKAIG-HTMVYDOJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid
Solubilitygreater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Chloramphenicol Sodium Succinate: A Water-Soluble Prodrug for Injectable Antibiotic Research


Chloramphenicol alpha-succinate sodium salt (CAS 982-57-0), also known as Chloramphenicol sodium succinate, is a semi-synthetic, water-soluble ester prodrug of the broad-spectrum antibiotic chloramphenicol . This compound is characterized by its enhanced aqueous solubility compared to the parent chloramphenicol base, a critical property that enables its formulation for parenteral (intravenous) administration [1]. As an inactive prodrug, it requires in vivo hydrolysis, primarily by esterases, to liberate the active chloramphenicol molecule, which then exerts its bacteriostatic effect by binding to the 50S ribosomal subunit and inhibiting bacterial protein synthesis [2].

Chloramphenicol Sodium Succinate: Why It Cannot Be Readily Substituted with Other Chloramphenicol Forms or Analogs


Direct substitution of Chloramphenicol sodium succinate with other chloramphenicol forms (e.g., free base, palmitate) or related phenicol analogs (e.g., thiamphenicol, florfenicol) is not scientifically sound due to fundamental differences in physicochemical properties, pharmacokinetics, and pharmacodynamics. The sodium succinate form is specifically engineered to overcome the poor aqueous solubility of the chloramphenicol base, a prerequisite for intravenous injection [1]. Its incomplete and variable in vivo hydrolysis, with approximately 30% of an intravenous dose excreted unchanged in urine, leads to a bioavailability of active drug that is both lower and more unpredictable than that of oral base or palmitate formulations [2]. Furthermore, while all are phenicol antibiotics, comparative in vitro studies demonstrate distinct antimicrobial susceptibility profiles and resistance mechanisms between chloramphenicol and analogs like thiamphenicol and florfenicol, precluding a simple 1:1 replacement based on antimicrobial spectrum alone [3].

Quantitative Evidence Guide: Procuring Chloramphenicol Sodium Succinate Based on Differentiated Performance Data


Superior Aqueous Solubility of Chloramphenicol Sodium Succinate vs. Parent Base for Injectable Formulation

The primary advantage of Chloramphenicol sodium succinate is its drastically improved aqueous solubility compared to the chloramphenicol base. While the base is poorly soluble in water (approximately 2.5 mg/mL at 25°C), the sodium succinate salt achieves a water solubility of at least 50 mg/mL under the same conditions, representing a minimum 20-fold increase . This enhancement is critical for preparing clinically relevant intravenous solutions and research-grade stock solutions in aqueous buffers.

Pharmaceutical Formulation Prodrug Design Parenteral Administration

Lower and More Variable Bioavailability of Chloramphenicol Sodium Succinate vs. Oral Palmitate and Base Formulations

Despite being an injectable prodrug, the bioavailability of active chloramphenicol from intravenous sodium succinate is not complete. Clinical studies show that approximately 27-30% of the administered dose is excreted unchanged in the urine as the inactive succinate prodrug, leading to a mean active drug bioavailability of around 70-85% relative to oral formulations [1]. A direct comparative study in adults found the bioavailability of active chloramphenicol from the succinate preparation averaged 85.8% (±42.3%) of the free base and 78.8% (±50.1%) of the palmitate forms [2]. This contrasts with the oral base and palmitate, which have a more reliable bioavailability of approximately 80% [3].

Pharmacokinetics Bioavailability Prodrug Hydrolysis

Increased Bioavailability of Chloramphenicol Sodium Succinate in Premature Infants vs. Older Children

The bioavailability of active chloramphenicol from the sodium succinate prodrug is not constant across all populations and is significantly higher in premature infants. This is due to a markedly lower renal clearance of the unchanged succinate ester, resulting in a greater fraction of the dose being hydrolyzed to the active drug [1]. A comparative study found the bioavailability in premature infants was 0.93 (±0.10), compared to 0.71 (±0.14) in full-term infants and 0.64 (±0.13) in older children, with a statistically significant difference (p<0.05) between premature infants and older children [2]. This increased bioavailability is directly linked to a 5.3-fold lower renal clearance of the succinate ester in premature infants (0.78 mL/min/kg) versus older children (7.31 mL/min/kg) [3].

Pediatric Pharmacology Neonatal Pharmacokinetics Renal Clearance

Superior In Vitro Activity of Florfenicol over Chloramphenicol Against Veterinary Pathogens

While Chloramphenicol sodium succinate is a valuable prodrug for chloramphenicol delivery, its active moiety shows reduced in vitro potency compared to florfenicol against certain clinically relevant veterinary pathogens. A study on methicillin-resistant Staphylococcus pseudintermedius (MRSP) from dogs found a chloramphenicol MIC90 of 32 µg/mL, whereas the MIC90 for florfenicol was 8-fold lower at 4 µg/mL [1]. Furthermore, no florfenicol resistance was detected in this MRSP population, highlighting a critical difference in their susceptibility profiles [2]. This differential activity is partly attributed to the structural features of florfenicol (a fluorine atom) that prevent acetylation by chloramphenicol acetyltransferases, a common resistance mechanism [3].

Veterinary Microbiology Antimicrobial Resistance Phenicol Antibiotics

Recommended Application Scenarios for Chloramphenicol Sodium Succinate in Scientific and Industrial Workflows


Formulation of Intravenous and Parenteral Solutions

This compound is the preferred choice when a water-soluble, injectable form of chloramphenicol is required. Its high aqueous solubility (≥50 mg/mL) enables the preparation of sterile intravenous solutions and research-grade injections, a task impossible with the poorly soluble chloramphenicol base. The user benefits from the ability to deliver the drug parenterally, bypassing the need for oral absorption and enabling rapid achievement of therapeutic plasma levels, albeit with the understanding that the hydrolysis to active drug is not instantaneous [1].

Studies on Prodrug Activation and Incomplete Bioavailability

Chloramphenicol sodium succinate serves as an ideal model compound for investigating prodrug hydrolysis, pharmacokinetic modeling of incomplete bioavailability, and the impact of renal function on drug activation. Its well-characterized pharmacokinetic profile, with approximately 30% of a dose excreted unchanged in urine [2], provides a robust and quantitative system for studying the interplay between prodrug administration and active drug exposure. This is particularly valuable in translational pharmacology and toxicology research [3].

Pediatric and Neonatal Pharmacokinetic Studies

Due to its age-dependent pharmacokinetics, this compound is a key reagent for developmental pharmacology studies. The significantly higher bioavailability of active chloramphenicol in premature infants compared to older children (93% vs. 64%) [4] provides a clear and quantifiable metric for investigating the maturation of renal clearance and esterase activity. This makes it a valuable tool for researchers studying pediatric drug disposition and for the development of age-appropriate dosing models [5].

Broad-Spectrum Antimicrobial Susceptibility Testing and Resistance Research

As the active moiety of the prodrug, chloramphenicol released from the sodium succinate is a standard agent for in vitro antimicrobial susceptibility testing against a wide range of Gram-positive and Gram-negative bacteria . It is a critical control and comparator in studies examining the mechanisms of phenicol resistance, including enzymatic inactivation by chloramphenicol acetyltransferases. Its use is essential for benchmarking the potency of newer analogs like florfenicol and for monitoring the emergence of resistance in clinical and environmental isolates [6].

Quote Request

Request a Quote for Chloramphenicol alpha-succinate sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.